1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride
Description
1-(5-Bromo-2-methylpyridin-3-yl)ethanone hydrochloride is a pyridine-derived organic compound with the molecular formula C₈H₈BrNO·HCl and a molecular weight of 250.52 g/mol (base: 214.06 g/mol + HCl: 36.46 g/mol). It is the hydrochloride salt of 1-(5-bromo-2-methylpyridin-3-yl)ethanone, characterized by a ketone group at the 3-position of the pyridine ring, a bromine substituent at the 5-position, and a methyl group at the 2-position . The compound is typically stored under inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent degradation. Its hazard profile includes skin, eye, and respiratory irritation (H315, H319, H335) .
Properties
IUPAC Name |
1-(5-bromo-2-methylpyridin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c1-5-8(6(2)11)3-7(9)4-10-5;/h3-4H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMUQHPCTNVHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride typically involves the bromination of 2-methylpyridine followed by acetylation. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and stability of the product . Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 1-(5-bromo-2-methylpyridin-3-yl)ethanone hydrochloride and analogous compounds:
Notes:
- Structural Variations: Halogen Substitution: Bromine at the 5-position is common in all listed bromopyridines. Chlorine or methyl groups at the 2-position influence steric and electronic properties. For example, 1-(5-bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) has higher lipophilicity (Cl > CH₃) and a lower molecular weight compared to the target compound .
- Physicochemical Properties: Lipophilicity: The XLogP3 value of 1-(5-bromo-6-chloro-2-methylpyridin-3-yl)ethanone (2.6) suggests moderate lipophilicity, which may differ in the target compound due to the absence of a chlorine substituent . Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to their free bases, critical for pharmaceutical formulations .
- Applications: Pharmaceutical Intermediates: Compounds like 1-(5-bromo-2-methylpyridin-3-yl)ethanone hydrochloride are used in synthesizing bioactive molecules, such as anti-inflammatory agents (e.g., pyrazolone derivatives in ) . Analytical Standards: Hydrochloride salts of ethanones are frequently employed as reference materials in quality control (e.g., 1-(3-hydroxyphenyl)ethanone hydrochloride in ) .
Biological Activity
1-(5-Bromo-2-methylpyridin-3-yl)ethanone;hydrochloride is a pyridine derivative with significant biological activity, attributed to its unique molecular structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is , featuring a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. The ethanone group at the 3-position contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 216.06 g/mol |
| Melting Point | 120-123 °C |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 2.45 |
The biological activity of this compound is primarily due to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the ethanone group can undergo metabolic transformations that lead to active metabolites.
Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways associated with cancer proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Study : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains:
- Staphylococcus aureus : MIC = 0.015 mg/mL
- Escherichia coli : MIC = 0.025 mg/mL
These results suggest strong antibacterial activity, particularly against pathogenic strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study assessed its effects on human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer).
Findings :
- Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
- The compound induced apoptosis as evidenced by increased levels of caspases (caspase-3 and caspase-9).
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC mg/mL) | Anticancer Activity (Cell Viability % at 50 µM) |
|---|---|---|
| This compound | 0.015 (S. aureus) | 45% (MCF-7) |
| 1-(5-Bromo-3-methylpyridin-2-yl)ethanone | 0.030 (S. aureus) | 60% (MCF-7) |
| 1-(4-Bromo-pyridin-2-yl)ethanone | 0.050 (E. coli) | 70% (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
